5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole
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Overview
Description
“5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole” is a complex organic compound. It contains a bromomethyl group, a 1,5-dimethyl-1H-pyrazol-4-yl group, and a 1,2-oxazole group. The compound is likely to be used in advanced organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,5-dimethyl-1H-pyrazol-4-yl group, followed by the introduction of the bromomethyl and 1,2-oxazole groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the bromomethyl, 1,5-dimethyl-1H-pyrazol-4-yl, and 1,2-oxazole groups all contributing to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex, given its structure. It could potentially undergo a variety of reactions, depending on the conditions and the presence of other reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, density, and pKa could be predicted based on its molecular structure .
Scientific Research Applications
Synthesis of Heterocyclic Systems : A study by Bogolyubov, Chernysheva, and Semenov (2004) discussed the synthesis of heterocyclic systems using related compounds. They demonstrated the formation of different derivatives, including the conversion of a product to 10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[3,4-a]isoquinolin-3-one (Bogolyubov, Chernysheva, & Semenov, 2004).
Reactions with Nitrogen Bases : Shablykin et al. (2008) investigated the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases. They found different reactions based on the type of nitrogen base used, leading to various heterocyclic compounds (Shablykin, Brovarets, Rusanov, & Drach, 2008).
Hybrid Compound Synthesis : Demirci (2016) reported the synthesis of a 1,3-oxazole derivative from antipyrine, leading to the creation of various hybrid compounds with potential antimicrobial activity (Demirci, 2016).
Transformation into Functional Derivatives : Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Formation of New Heterocyclic Systems : Kornienko et al. (2014) studied the interaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonylchlorides with pyrazoles and triazoles, leading to the formation of new heterocyclic systems such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-6-8(5-11-13(6)2)9-3-7(4-10)14-12-9/h3,5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCMPFPUJQDHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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